
(S)-sulforaphane
概要
説明
Sulforaphane, (S)-2-Isothiocyanato-3-(methylsulfinyl)propanoic acid, is a natural isothiocyanate compound found in cruciferous vegetables such as broccoli, cauliflower, and Brussels sprouts. It is a phytochemical that has been studied for its potential health benefits, including its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. The compound has been extensively studied for its potential therapeutic applications, and its ability to modulate the expression of genes associated with various diseases.
作用機序
Mode of Action
The exact mode of action of (S)-sulforaphane is complex and multifaceted. It is believed to interact with its targets, leading to a cascade of biochemical reactions. These interactions can result in changes at the cellular level, affecting cell proliferation, differentiation, and apoptosis .
Biochemical Pathways
This compound affects several biochemical pathways. It is known to influence the pathways related to inflammation, oxidative stress, and detoxification. The compound can modulate these pathways, leading to various downstream effects such as reduced inflammation, enhanced antioxidant capacity, and improved detoxification processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of this compound are crucial in determining its bioavailability. The compound is well absorbed and distributed throughout the body. It is metabolized primarily in the liver and excreted via the kidneys . These properties significantly impact the compound’s bioavailability and therapeutic potential.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. At the molecular level, it can modulate gene expression, protein synthesis, and enzymatic activity. At the cellular level, it can influence cell growth, differentiation, and death. These effects contribute to the compound’s potential health benefits .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Understanding these factors is crucial for optimizing the use of this compound .
実験室実験の利点と制限
The advantages of using sulforaphane in laboratory experiments include its availability and its low cost. Additionally, it is relatively easy to synthesize and is stable in aqueous solutions. The disadvantages of using sulforaphane include its low solubility in water and its instability in organic solvents. Additionally, its effects on gene expression can be difficult to measure accurately.
将来の方向性
Future research on sulforaphane should focus on further elucidating its mechanism of action, as well as exploring its potential therapeutic applications in various diseases. Additionally, further research should focus on optimizing its synthesis and developing methods to increase its solubility in aqueous solutions. Finally, future research should focus on exploring the potential of sulforaphane as a drug delivery system, as well as its potential to reduce the risk of certain cancers.
科学的研究の応用
Sulforaphane has been studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, diabetes, and neurodegenerative diseases. It has been studied for its ability to modulate the expression of genes associated with these diseases, as well as its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent. In addition, it has been studied for its potential to reduce the risk of certain cancers, such as prostate and colorectal cancer.
生化学分析
Biochemical Properties
(S)-Sulforaphane interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit histone deacetylase (HDAC), an enzyme that regulates gene expression. By inhibiting HDAC, this compound can alter the expression of genes involved in cell growth and death, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of various cytoprotective genes that combat oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned, it inhibits HDAC enzymes, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is generally stable under physiological conditions, but can degrade over time. Long-term exposure to this compound has been observed to have lasting effects on cellular function, such as sustained activation of the Nrf2 pathway .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Lower doses are often sufficient to activate the Nrf2 pathway and exert antioxidant effects, while higher doses can induce apoptosis in cancer cells. Extremely high doses may have toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the body through the mercapturic acid pathway, involving the action of several enzymes and cofactors. It can also affect metabolic flux and metabolite levels, such as increasing the level of glutathione, a key antioxidant in cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion and possibly through unidentified transporters. It is known to accumulate in various tissues, including the liver, which is the primary site of its metabolism .
Subcellular Localization
This compound is a small, lipophilic molecule that can diffuse across cell membranes and distribute throughout the cell. It does not have a specific subcellular localization, but its effects can be seen in various cellular compartments, including the cytoplasm where it can interact with cytosolic proteins such as Keap1, and the nucleus where it can affect gene expression .
特性
IUPAC Name |
1-isothiocyanato-4-[(S)-methylsulfinyl]butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NOS2/c1-10(8)5-3-2-4-7-6-9/h2-5H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMJBTUFCVSAD-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[S@](=O)CCCCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155320-20-0 | |
| Record name | Sulforaphane, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155320200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFORAPHANE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J94TPZ10L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While the exact mechanisms are still under investigation, (S)-sulforaphane, like its (R)-enantiomer, is believed to act primarily through the modulation of carcinogen-metabolizing enzyme systems. This includes the induction of phase II detoxification enzymes like glutathione S-transferase and quinone reductase. [, ] These enzymes play crucial roles in detoxifying carcinogens and reactive oxygen species, thereby protecting cells from damage that can lead to cancer.
A: Research suggests that (R)-sulforaphane is a more potent inducer of carcinogen-detoxifying enzymes in rat liver and lung compared to this compound. [, ] This difference in potency highlights the importance of chirality in biological activity.
A: Yes, this compound, along with (R)-sulforaphane, can be found in cruciferous vegetables like broccoli and broccoli sprouts. [] A method utilizing high-performance liquid chromatography (HPLC) with UV detection, involving derivatization with (S)-leucine, allows for the separation and quantification of both enantiomers. [] Confirmation of the enantiomers can be achieved through chiral HPLC and mass spectrometry. []
A: While research specifically focusing on the dose-dependent effects of this compound is limited, studies on the racemic mixture (R,S)-sulforaphane suggest that it exhibits dose-dependent effects on human mesenchymal stem cells. [, ] At dietary amounts, it appears to promote cell proliferation and reduce senescence and apoptosis. Conversely, at higher, anti-cancer drug doses, it demonstrates cytotoxic effects. [, ]
A: While this compound's specific interaction with the AhR hasn't been extensively studied, research indicates that the naturally occurring isothiocyanates, sulforaphane (likely referring to the racemic mixture), and erucin, act as weak AhR agonists but potent non-competitive antagonists. [] This suggests they might weakly activate the AhR but effectively block its activation by stronger agonists like benzo[a]pyrene. []
A: Research using a mouse model detected this compound and its glutathione and N-acetyl cysteine conjugates in various tissues, including the stomach. [] This suggests that this compound undergoes metabolism through conjugation pathways, which are common detoxification mechanisms for xenobiotics. []
A: While specific research on this compound's role in melanoma treatment is limited, studies show that isothiocyanates, including (R,S)-sulforaphane, induce apoptosis in human malignant melanoma cells. [] This effect might be mediated, at least in part, by modulating epigenetic pathways, particularly histone acetylation and deacetylation. [] Further research is needed to determine the therapeutic potential of this compound in melanoma.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



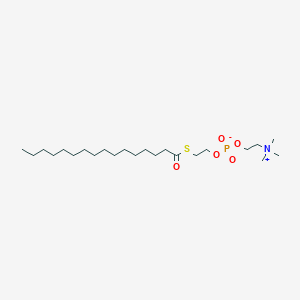
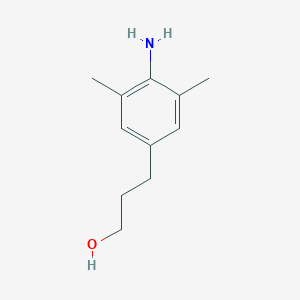
![2-chloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B27950.png)

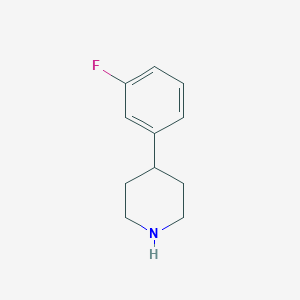

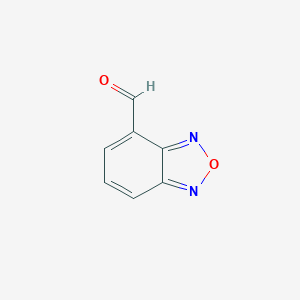
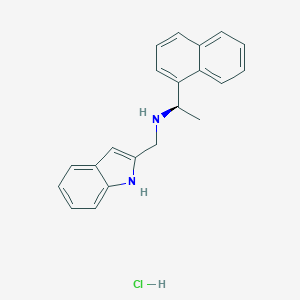
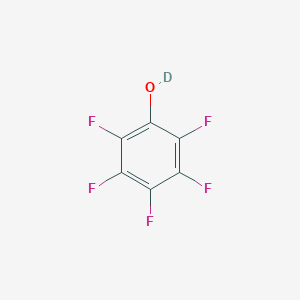
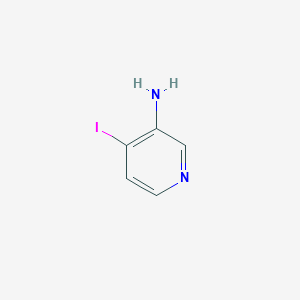
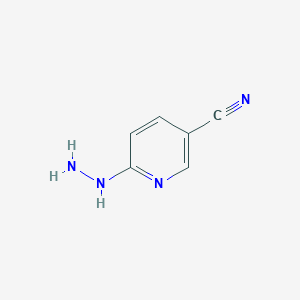
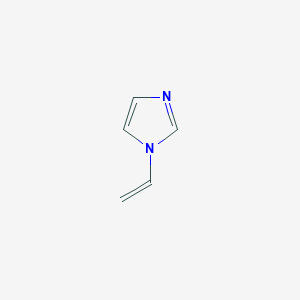
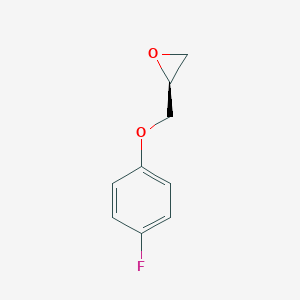
![6-[(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-YL)cyclopropyl]nicotinic acid methyl ester](/img/structure/B27980.png)